Oxogestone phenpropionate is derived from natural steroid hormones and is classified as a synthetic progestin. Progestins are a subgroup of steroids that play crucial roles in the menstrual cycle, pregnancy, and embryogenesis. The compound is synthesized to enhance certain properties of natural progesterone, such as stability and efficacy.
Oxogestone phenpropionate can be synthesized through several chemical pathways, typically involving the modification of existing steroid frameworks. The synthesis often begins with a steroid precursor, such as progesterone or its derivatives. Key steps in the synthesis may include:
The synthesis parameters, including temperature, pressure, and reaction time, are critical for optimizing yield and purity.
The molecular structure of oxogestone phenpropionate consists of a steroid nucleus with a phenpropionate moiety attached. The core structure includes:
The molecular formula for oxogestone phenpropionate can be represented as , indicating its composition of 22 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms.
Oxogestone phenpropionate participates in various chemical reactions relevant to its biological activity:
These reactions are essential for understanding the pharmacokinetics and dynamics of oxogestone phenpropionate.
The mechanism of action of oxogestone phenpropionate primarily involves its interaction with progesterone receptors located in target tissues such as the uterus and breast:
Oxogestone phenpropionate exhibits distinct physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Oxogestone phenpropionate has several scientific applications:
Oxogestone phenpropionate (systematic name: [(1R)-1-[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] 3-phenylpropanoate) is a semi-synthetic steroid derivative with defined structural characteristics. Its molecular formula is C₂₉H₃₈O₃, corresponding to a molar mass of 434.620 g·mol⁻¹ [1]. The compound features a 19-norprogesterone backbone characterized by the absence of the C19 methyl group typical of progesterone derivatives, which enhances its binding specificity to progesterone receptors [7].
Crystallographic analysis reveals that oxogestone phenpropionate maintains the tetracyclic steroid nucleus with a phenpropionate moiety esterified at the C20 position. The stereochemistry includes multiple chiral centers, with critical (8R,9S,10R,13S,14S,17S) configurations in the steroid nucleus and a (20R)-configuration at the site of esterification [1] [7]. This specific three-dimensional arrangement is essential for receptor binding affinity and functional activity. The crystalline form exhibits moderate stability under standard storage conditions, though detailed polymorphic studies remain limited in publicly available literature.
Table 1: Fundamental Structural Properties of Oxogestone Phenpropionate
Property | Value/Description |
---|---|
Molecular Formula | C₂₉H₃₈O₃ |
Molar Mass | 434.620 g·mol⁻¹ |
CAS Registry Number | 78982-83-9 |
Stereochemical Designation | (8R,9S,10R,13S,14S,17S,20R) |
Core Structure | 19-Norprogesterone derivative |
The phenpropionate esterification of oxogestone (20β-hydroxy-19-norprogesterone) fundamentally alters its pharmacokinetic profile. This chemical modification occurs at the C20β hydroxyl group through conjugation with 3-phenylpropanoic acid, forming a lipophilic ester bond [1]. The reaction typically employs trifluoromethanesulfonate (triflate) activation for nucleophilic displacement by phenpropionate anions under controlled conditions [10].
The esterification serves two primary biochemical purposes:
Table 2: Impact of Esterification on Physicochemical Parameters
Parameter | Oxogestone (Parent) | Oxogestone Phenpropionate |
---|---|---|
Water Solubility | Moderate | Low |
Log P (Estimated) | ~3.2 | ~6.8 |
Plasma Half-Life | Hours | Weeks |
Oxogestone phenpropionate belongs to the 19-norprogesterone subclass of progestogens, distinguished from testosterone-derived progestins (e.g., norethisterone) by their structural resemblance to endogenous progesterone. This class includes compounds like nomegestrol acetate and trimegestone, characterized by high progesterone receptor (PR) selectivity and minimal off-target hormonal activities [5].
Key differentiating features of oxogestone phenpropionate include:
Table 3: Pharmacological Comparison with Representative Progestogens
Progestogen | Structural Class | Relative PR Binding Affinity | Androgenic Activity | Metabolic Half-Life |
---|---|---|---|---|
Oxogestone phenpropionate | 19-Norprogesterone ester | 1.0 (Reference) | None | Prolonged |
Progesterone | Pregnane | 0.3 | None | Short (min) |
Norethisterone | 19-Nortestosterone | 0.8 | Moderate | Moderate |
Levonorgestrel | Gonane | 1.2 | High | Moderate |
Medroxyprogesterone acetate | 17α-Hydroxyprogesterone | 0.9 | Low | Prolonged |
As a progestogen-only contraceptive candidate, oxogestone phenpropionate was developed specifically for long-acting injectable formulations. Its pharmacological properties positioned it within the intermediate-duration category of progestin contraceptives, distinct from shorter-acting oral progestins (e.g., norethisterone) and longer-acting agents like algestone acetophenide [1] [3].
Mechanistically, it exerted contraceptive effects through:
Despite promising mechanisms, oxogestone phenpropionate was never commercialized due to efficacy limitations observed in clinical trials. Monthly administration showed higher failure rates (pregnancies per 100 woman-years) compared to contemporary agents like norethisterone enanthate, attributed to suboptimal pharmacokinetic sustainment [1] [7]. Its historical significance lies in advancing structural optimization strategies for progesterone-derived contraceptives, paving the way for later 19-norprogesterone agents with improved therapeutic indices [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7